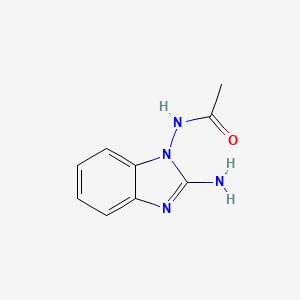
6,6'-Ethylenebis(1,3,5-triazine-2,4-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) is a chemical compound with the molecular formula C8H12N10. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two triazine rings connected by an ethylene bridge, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of ethylenediamine. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to obtain high-purity 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine).
Análisis De Reacciones Químicas
Types of Reactions: 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, its ability to undergo substitution reactions allows it to modify biological macromolecules, potentially leading to antimicrobial or therapeutic effects.
Comparación Con Compuestos Similares
6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine): Similar structure but with a phenylene bridge instead of an ethylene bridge.
6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with a methyl group.
Uniqueness: 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) is unique due to its ethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and stability, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
4128-94-3 |
|---|---|
Fórmula molecular |
C8H12N10 |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12N10/c9-5-13-3(14-6(10)17-5)1-2-4-15-7(11)18-8(12)16-4/h1-2H2,(H4,9,10,13,14,17)(H4,11,12,15,16,18) |
Clave InChI |
ZUHMEUFBTDOKPX-UHFFFAOYSA-N |
SMILES canónico |
C(CC1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


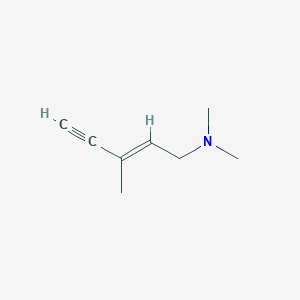
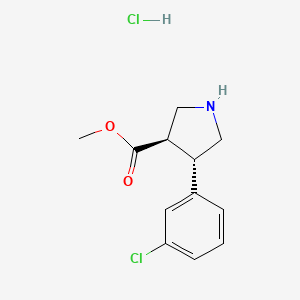
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
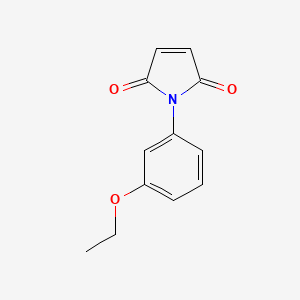
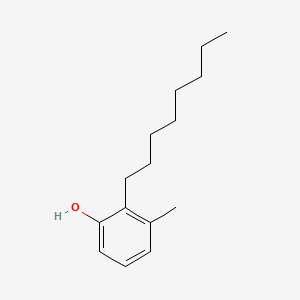

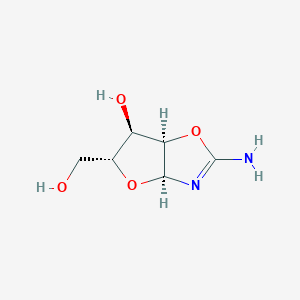
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)

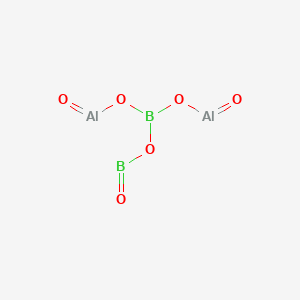
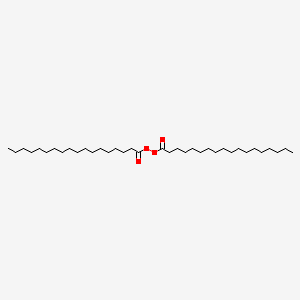
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)

